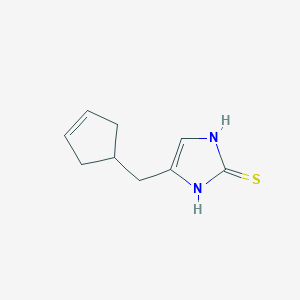

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione

Description

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is a bicyclic imidazole-thione derivative characterized by a cyclopentenylmethyl substituent at the 4-position of the imidazole ring.

Properties

CAS No. |

628730-30-3 |

|---|---|

Molecular Formula |

C9H12N2S |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione |

InChI |

InChI=1S/C9H12N2S/c12-9-10-6-8(11-9)5-7-3-1-2-4-7/h1-2,6-7H,3-5H2,(H2,10,11,12) |

InChI Key |

FOOHYFUHXGIXNK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1CC2=CNC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione typically involves the reaction of cyclopent-3-en-1-ylmethylamine with carbon disulfide and a base, followed by cyclization with an appropriate reagent to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the cyclopentene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 4-(cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione can be achieved through several methods, allowing for variations in yield and purity depending on the reaction conditions. The compound serves as a precursor for synthesizing other biologically active imidazole derivatives .

Biological Activities

Research indicates that imidazole derivatives exhibit a broad range of biological activities, including:

- Antimicrobial : Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains.

- Anticancer : Some studies suggest potential anticancer properties, with imidazole derivatives demonstrating cytotoxic effects on cancer cell lines.

- Anti-inflammatory : The compound may possess anti-inflammatory properties comparable to established anti-inflammatory agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to this compound. Results indicated significant inhibition of bacterial growth, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anticancer Properties

In an investigation into the anticancer activities of imidazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results demonstrated dose-dependent cytotoxicity, suggesting that modifications to the imidazole core could enhance anticancer activity .

Comparative Analysis with Related Compounds

Understanding how structural variations affect biological activity is essential for drug development. The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Cyclohexylmethyl)-1H-imidazole-2(3H)-thione | Cyclohexane instead of cyclopentene | Different biological activity due to steric effects |

| 4-(Phenylmethyl)-1H-imidazole-2(3H)-thione | Aromatic substitution | Enhanced lipophilicity affecting bioavailability |

| 4-(Methylthio)-1H-imidazole | Thioether instead of thione | Different reactivity patterns due to sulfur oxidation state |

Mechanism of Action

The mechanism of action of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical/biological properties:

Key Observations :

- Cyclopentene vs.

- Aromatic vs. Aliphatic Substituents : Phenyl/pyridinyl groups (e.g., ) enhance π-π stacking and receptor binding, whereas aliphatic chains (e.g., cyclopentene) may increase membrane permeability.

- Electron-Withdrawing Groups : Nitro and thione groups () lower electron density, favoring nucleophilic attacks, while hydroxymethyl groups () facilitate hydrogen bonding.

Physicochemical Properties

- Density and Solubility : Nitro-substituted analogs () exhibit higher density (~1.51 g/cm³) and lower solubility due to polar nitro groups. The cyclopentene derivative’s density is expected to be lower (~1.3–1.4 g/cm³) given its aliphatic nature.

- Thermal Stability : Cyclopentene’s strain energy may lower melting points compared to phenyl-substituted analogs (e.g., reports stable crystals up to 200 K).

Biological Activity

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential applications.

| Property | Value |

|---|---|

| CAS No. | 628730-30-3 |

| Molecular Formula | C9H12N2S |

| Molecular Weight | 180.27 g/mol |

| IUPAC Name | 4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione |

| InChI Key | FOOHYFUHXGIXNK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its thione and imidazole functionalities. The thione group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the imidazole ring participates in hydrogen bonding and π-π interactions, enhancing binding affinity to various biological targets .

Antiviral and Anticancer Properties

Research indicates that this compound exhibits potential as an antiviral agent . Its structural analogs have been studied for their ability to inhibit viral replication by targeting specific viral enzymes . Furthermore, the compound has shown promise in anticancer studies, where it was found to inhibit cell proliferation in various cancer cell lines through modulation of signaling pathways .

Antiurease Activity

A study evaluating the antiurease activity of imidazole derivatives, including this compound, revealed significant inhibition against urease enzymes. The results indicated that compounds with electron-donating groups exhibited enhanced activity. For instance, the compound's analogs showed varying degrees of inhibition with IC50 values indicating potent activity compared to standard drugs .

| Compound Code | Antiurease Inhibition (%) at 0.5 mM | IC50 (µM) |

|---|---|---|

| 4a | 76.44±0.8 | 47.53±0.12 |

| 4b | 76.54±0.8 | 47.64±0.15 |

| 4c | 92.58±0.3 | 11.35±0.07 |

| 4d | 87.44±0.8 | 9.95±0.05 |

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay, where it demonstrated moderate activity compared to quercetin, a standard antioxidant agent. The results suggested that while some derivatives showed promising antioxidant properties, they were generally weaker than established antioxidants .

Case Studies

- Antiviral Activity : In a controlled study, derivatives of imidazole were tested against viral strains such as HIV and HCV, revealing that certain modifications on the imidazole ring enhanced antiviral efficacy significantly.

- Anticancer Studies : A series of in vitro studies demonstrated that the compound could induce apoptosis in cancer cells through activation of caspases and modulation of cell cycle regulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.